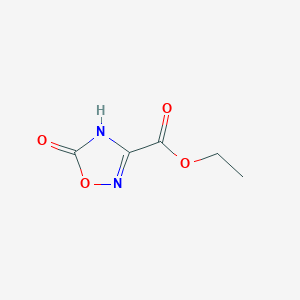

Ethyl 5-hydroxy-1,2,4-oxadiazole-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-oxo-4H-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O4/c1-2-10-4(8)3-6-5(9)11-7-3/h2H2,1H3,(H,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAXXIDGUJFFVEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42526-30-7 | |

| Record name | ethyl 5-hydroxy-1,2,4-oxadiazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Ethyl 5-hydroxy-1,2,4-oxadiazole-3-carboxylate" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 5-hydroxy-1,2,4-oxadiazole-3-carboxylate

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in the fields of medicinal chemistry and drug development.[1] Recognized as a privileged pharmacophore, this structural motif is a component of numerous experimental and marketed therapeutic agents.[1] Its value largely stems from its function as a bioisostere for amide and ester groups. By replacing these metabolically labile functionalities, the 1,2,4-oxadiazole ring can enhance a molecule's metabolic stability and improve its overall pharmacokinetic profile, making it a critical tool for medicinal chemists.[1]

This guide provides a comprehensive, in-depth exploration of the synthesis and characterization of a specific, functionalized derivative: This compound . It is important to note that this compound exists in tautomeric equilibrium with its more stable keto form, Ethyl 5-oxo-4H-1,2,4-oxadiazole-3-carboxylate .[2] This document will detail a robust synthetic pathway, explain the rationale behind methodological choices, and outline a full suite of analytical techniques required for its unambiguous structural confirmation and purity assessment.

Part 1: Synthesis Methodology

The construction of the 3,5-disubstituted 1,2,4-oxadiazole core is most commonly achieved through the cyclization of an amidoxime precursor with a carbonyl-containing compound or its equivalent.[1][3][4] For the target molecule, a highly efficient and logical pathway involves the reaction of an activated hydroxyiminoacetate derivative with a source of the N-C=O fragment required to complete the heterocyclic ring.

Proposed Synthetic Pathway: Cyclization via Chlorooxime Intermediate

The selected strategy employs the reaction of (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate with an isocyanate, generated in situ or used directly, to form the 1,2,4-oxadiazol-5-one ring. This method is advantageous due to the availability of starting materials and the generally mild conditions required for cyclization.

The precursor, (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate, can be synthesized from glycine ethyl ester hydrochloride through nitrosation, followed by chlorination.[5]

Caption: Proposed synthetic pathway for the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for reproducibility and clarity.

Step 1: Synthesis of (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate Intermediate [5]

-

Reaction Setup: To a solution of glycine ethyl ester hydrochloride (14.0 g, 100 mmol) in 30 mL of water, add concentrated hydrochloric acid (12 mL). Cool the resulting solution to -5 °C in an ice-salt bath.

-

Nitrosation: Slowly add a solution of sodium nitrite (7.0 g, 101 mmol) in 14 mL of water, ensuring the temperature remains below 0 °C. Stir the mixture at 0 °C for 10 minutes.

-

Second Addition: Add another solution of sodium nitrite (7.0 g, 101 mmol) in 14 mL of water, again maintaining the temperature at 0 °C. Stir the mixture for an additional 45 minutes.

-

Work-up: Add a saturated brine solution to the reaction mixture. Extract the product with diethyl ether (3 x 50 mL).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. The resulting crude (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate (yield approx. 76%) is a pale oil or low-melting solid and can be used in the next step without further purification.[5]

Step 2: Synthesis of Ethyl 5-oxo-4H-1,2,4-oxadiazole-3-carboxylate

-

Reaction Setup: Dissolve the crude (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate (15.1 g, 100 mmol) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile (200 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Add a solution of potassium cyanate (KOCN) (12.2 g, 150 mmol) in 50 mL of water to the flask.

-

Cyclization: Add acetic acid dropwise to the stirred mixture until the pH is approximately 4-5. The reaction is typically stirred at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

-

Purification: Extract the aqueous residue with ethyl acetate (3 x 75 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

Expertise & Causality: Rationale Behind Experimental Choices

-

Precursor Synthesis: The nitrosation of glycine ethyl ester is a classic and reliable method to generate the α-keto-oxime functionality.[5] The use of a two-stage addition of sodium nitrite at low temperatures ensures controlled formation of nitrous acid and minimizes side reactions.

-

Cyclization Step: The reaction of the chlorooxime with potassium cyanate proceeds via the formation of an intermediate isocyanate in situ which is attacked by the oxime's hydroxyl group. The subsequent intramolecular cyclization is acid-catalyzed and effectively forms the stable 1,2,4-oxadiazol-5-one ring. Using a biphasic system or a water-miscible organic solvent facilitates the reaction between the organic-soluble chlorooxime and the water-soluble cyanate.

-

pH Control: Maintaining a slightly acidic pH is crucial during cyclization to facilitate the reaction without causing significant hydrolysis of the ethyl ester functionality.

Part 2: Characterization and Data Analysis

Unambiguous characterization is essential to confirm the identity and purity of the synthesized Ethyl 5-oxo-4H-1,2,4-oxadiazole-3-carboxylate.

Physicochemical Properties

| Property | Description | Source |

| Chemical Formula | C₅H₆N₂O₄ | [2] |

| Molecular Weight | 158.11 g/mol | [2] |

| Appearance | Expected to be a white to off-white solid or oil. | [2] |

| Melting Point | Not widely reported; must be determined experimentally. | |

| IUPAC Name | ethyl 5-oxo-4H-1,2,4-oxadiazole-3-carboxylate | [2] |

Spectroscopic Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group.

-

δ ~4.4 ppm (quartet, 2H): Corresponds to the methylene protons (-O-CH₂ -CH₃) coupled to the methyl protons.

-

δ ~1.4 ppm (triplet, 3H): Corresponds to the terminal methyl protons (-O-CH₂-CH₃ ) coupled to the methylene protons.

-

δ ~11-12 ppm (broad singlet, 1H): A downfield signal corresponding to the N-H proton of the oxadiazole ring. This peak may be broad and its visibility can be solvent-dependent.

¹³C NMR Spectroscopy: The carbon NMR will confirm the carbon framework.

-

δ ~160-165 ppm: Carbonyl carbon of the ethyl ester group (C =O).

-

δ ~155-160 ppm: Carbonyl carbon (lactam) of the oxadiazole ring (C5).

-

δ ~140-145 ppm: Quaternary carbon of the oxadiazole ring (C3).

-

δ ~62-64 ppm: Methylene carbon of the ethyl group (-O-CH₂ -CH₃).

-

δ ~13-15 ppm: Methyl carbon of the ethyl group (-O-CH₂-CH₃ ).

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the key functional groups and confirming the predominant tautomeric form.

-

~3200 cm⁻¹ (broad): N-H stretching vibration, confirming the 5-oxo tautomer.

-

~1780-1800 cm⁻¹ (strong): C=O stretching of the cyclic lactam in the oxadiazole ring.[6]

-

~1730-1750 cm⁻¹ (strong): C=O stretching of the ethyl ester.

-

~1620-1650 cm⁻¹: C=N stretching vibration of the oxadiazole ring.[6]

-

~1200-1300 cm⁻¹: C-O stretching vibrations.[6]

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

-

Expected [M+H]⁺: 159.035

-

Fragmentation: Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ethoxycarbonyl group (-COOC₂H₅, 73 Da).

Overall Experimental Workflow

Caption: Comprehensive workflow from synthesis to characterization.

Part 3: Safety, Handling, and Storage

Hazard Profile: Based on available GHS data, this compound is classified with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[2]

Precautions:

-

Handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[2]

Storage:

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials. Room temperature storage is generally acceptable.[2]

Conclusion

This guide has detailed a robust and scientifically grounded approach to the synthesis and characterization of this compound. By leveraging a well-established cyclization strategy via a chlorooxime intermediate, this valuable heterocyclic building block can be prepared efficiently. The comprehensive characterization workflow, employing a suite of modern analytical techniques, ensures the unambiguous confirmation of its structure and purity. The protocols and data presented herein provide researchers and drug development professionals with the critical information needed to confidently synthesize and utilize this important scaffold in their scientific endeavors.

References

- BenchChem. (n.d.). Application Note: Synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).

- PrepChem.com. (n.d.). Synthesis of ethyl 2-hydroxyimino-2-cyanoacetate.

- ChemicalBook. (n.d.). (Z)-Ethyl 2-chloro-2-(hydroxyiMino)acetate synthesis.

- Various Authors. (2025).

- Arif, R., & Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry, 10(1), 10-15.

- ChemicalBook. (n.d.). ethyl (E)-2-cyano-2-(hydroxyimino)acetate synthesis.

- Various Authors. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PMC - NIH.

- Various Authors. (n.d.). Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization. Organic & Biomolecular Chemistry (RSC Publishing).

- Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.

- BenchChem. (n.d.). Application Note: Versatile Synthesis of 1,2,4-Oxadiazoles from Amidoximes for Research and Drug Development.

- Various Authors. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. MDPI.

- Wikipedia. (n.d.). Ethyl cyanohydroxyiminoacetate.

- Royal Society of Chemistry. (n.d.). Supporting Information.

- American Elements. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). Ethyl 2-chloro-2-(hydroxyimino)acetate 97.

- ResearchGate. (n.d.). Table 3. IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles.

- ResearchGate. (n.d.). FTIR spectra of the three oxadiazole derivatives.

- SpectraBase. (n.d.). 1,2,4-Oxadiazole, methanediol derivative.

-

American Elements. (n.d.). This compound. Retrieved from [Link]

- Tokyo Chemical Industry. (n.d.). Ethyl 2-Chloro-2-(hydroxyimino)acetate.

-

PubChem. (n.d.). 2-Chloro-2-hydroxyiminoacetic acid ethyl ester. Retrieved from [Link]

- Bala, S., Kamboj, S., Kajal, A., Saini, V., & Prasad, D. N. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.

Sources

Spectroscopic data of "Ethyl 5-hydroxy-1,2,4-oxadiazole-3-carboxylate"

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 5-hydroxy-1,2,4-oxadiazole-3-carboxylate

Preamble: Navigating a Landscape of Predicted Data

In the realm of drug discovery and materials science, the precise elucidation of a molecule's structure is the bedrock upon which all further research is built. Spectroscopic analysis provides the empirical language to describe this structure. This guide focuses on This compound , a heterocyclic compound of interest.

A thorough review of scientific literature reveals a critical insight: direct, published experimental spectroscopic data for this specific molecule is conspicuously absent. The PubChem database entry for this compound, for instance, explicitly notes that no literature data is available.[1] This scarcity is likely not an oversight but rather a consequence of the inherent chemical nature of the core scaffold. Research into related structures, specifically 5-hydroxyoxazole-4-carboxylic acid derivatives, suggests that such compounds are susceptible to instability, potentially undergoing hydrolytic ring-opening and decarboxylation.[2]

Therefore, this guide adopts a predictive and pedagogical approach. It is designed for researchers and drug development professionals, providing a robust framework for what to expect during the spectroscopic analysis of this, or structurally analogous, potentially unstable compounds. We will proceed by combining foundational spectroscopic principles with data from closely related, stable oxadiazole analogues to construct a detailed, predicted spectroscopic profile. This document serves not just as a data sheet, but as a strategic manual for the characterization of a challenging chemical entity.

Molecular Structure and Tautomeric Considerations

The primary challenge in characterizing this compound lies in its potential for tautomerism. The molecule is expected to exist in a dynamic equilibrium between its 'enol' form (5-hydroxy) and a more stable 'keto' form, Ethyl 5-oxo-4,5-dihydro-1,2,4-oxadiazole-3-carboxylate . The predominant tautomer can be influenced by the physical state (solid vs. solution) and the nature of the solvent. This equilibrium is fundamental to interpreting the resulting spectra, as features of both forms may be present.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides a precise mass-to-charge ratio (m/z), yielding the molecular weight of the compound and, through fragmentation, clues about its structure.

Anticipated Molecular Ions

For a molecule with the formula C₅H₆N₂O₄, the monoisotopic mass is 158.03276 Da.[1] Using electrospray ionization (ESI), a soft ionization technique ideal for polar molecules, we can predict the following prominent adducts in the full scan spectrum.

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | [C₅H₇N₂O₄]⁺ | 159.04004 |

| [M+Na]⁺ | [C₅H₆N₂NaO₄]⁺ | 181.02198 |

| [M+K]⁺ | [C₅H₆N₂KO₄]⁺ | 196.99592 |

| [M-H]⁻ | [C₅H₅N₂O₄]⁻ | 157.02548 |

| [M+HCOO]⁻ | [C₅H₆N₂O₄ + HCOO]⁻ | 203.03096 |

| (Data sourced from PubChem predictions)[1] |

Proposed Fragmentation Pathway

Tandem MS (MS/MS) of the [M+H]⁺ ion would likely reveal a characteristic fragmentation pattern. The ester functional group is a common site for initial fragmentation.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of an appropriate solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an ESI source.

-

Infusion: Introduce the sample solution directly into the source via a syringe pump at a flow rate of 5-10 µL/min.

-

Data Acquisition (Positive Mode):

-

Scan Range: m/z 50-500.

-

Source Conditions: Optimize capillary voltage (~3.5 kV), cone voltage (~30 V), and desolvation gas temperature (~350 °C) and flow (~600 L/hr).

-

Acquisition Mode: Full scan for molecular ion confirmation. For MS/MS, select the predicted [M+H]⁺ ion (m/z 159.04) for collision-induced dissociation (CID) with a collision energy ramp (e.g., 10-40 eV).

-

-

Data Acquisition (Negative Mode): Modify source polarity and repeat the acquisition to observe deprotonated and other anionic species.

-

Data Analysis: Compare the observed accurate mass to the theoretical mass. A mass error of <5 ppm is considered confirmation of the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The presence of tautomers and an exchangeable proton (OH or NH) are key features to anticipate.

Expected ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The choice of DMSO-d₆ as a solvent is strategic; its ability to form hydrogen bonds often allows for the observation of otherwise rapidly exchanging OH or NH protons as broadened signals.

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.30 | Triplet (t) | 3H | -O-CH₂-CH₃ | Standard chemical shift for an ethyl ester methyl group, split by the adjacent CH₂ group (n+1 rule, J ≈ 7.1 Hz). |

| ~4.35 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Standard shift for an ethyl ester methylene group, deshielded by the oxygen atom and split by the adjacent CH₃ group (J ≈ 7.1 Hz). |

| >10.0 (very broad) | Singlet (br s) | 1H | N-H or O-H | The exchangeable proton. Its chemical shift is highly variable and concentration-dependent. In the keto tautomer, the N-H proton is expected. In the enol, the O-H proton. It will likely be a broad singlet. |

Expected ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum will provide insight into the carbon environment, including the key carbonyl and heterocyclic ring carbons. The chemical shifts of the ring carbons are predictions based on the electronic effects of the substituents and data from related 1,2,4-oxadiazole systems.[3][4]

| Predicted Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~14.0 | CH₃ | -O-CH₂-CH₃ | Typical upfield signal for an aliphatic methyl carbon. |

| ~62.5 | CH₂ | -O-CH₂ -CH₃ | Methylene carbon attached to an oxygen atom. |

| ~155.0 | C (quat) | Ester C =O | The ester carbonyl carbon, typically found in this region. |

| ~158.0 | C (quat) | Ring C 3-COOEt | The C3 carbon of the oxadiazole ring is attached to the electron-withdrawing ester group, shifting it downfield. |

| ~168.0 | C (quat) | Ring C 5=O | In the predominant keto tautomer, this carbon is a carbonyl (amide-like) and is expected to be significantly downfield. In the enol tautomer, this C5-OH carbon would be further downfield due to the enolic character. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher field) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Set spectral width to ~16 ppm, centered at ~8 ppm.

-

Use a 30° pulse angle and a relaxation delay of 2 seconds.

-

Acquire at least 16 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set spectral width to ~220 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

Acquire several hundred to a few thousand scans, as ¹³C has low natural abundance.

-

-

2D NMR (Optional but Recommended): Perform HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments to definitively correlate proton and carbon signals and confirm the connectivity of the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups. It is an excellent, rapid technique for confirming the presence of key structural motifs. The spectrum will be dominated by strong absorptions from the carbonyl groups and the N-H/O-H bond.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 3300 - 2800 (broad) | Medium | N-H or O-H Stretch | From the N-H of the keto tautomer or O-H of the enol tautomer. Broadness is due to hydrogen bonding. |

| 3000 - 2850 | Medium | C-H Stretch (aliphatic) | From the ethyl group CH₂ and CH₃ bonds. |

| ~1750 | Strong | C=O Stretch | Ester carbonyl group. Expected to be a very strong, sharp peak. |

| ~1710 | Strong | C=O Stretch | Ring carbonyl of the 5-oxo tautomer. |

| ~1620 | Medium | C=N Stretch | Characteristic of the oxadiazole ring imine bond.[5] |

| 1300 - 1000 | Strong | C-O Stretch | Multiple strong signals from the ester C-O and the ring C-O-N bonds are expected in this fingerprint region.[5] |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Scan: With the ATR crystal clean, run a background spectrum to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure using the anvil to ensure good contact.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Conclusion

While experimental spectra for this compound are not publicly documented, a comprehensive and scientifically rigorous spectroscopic profile can be predicted. The key to its characterization is the acknowledgment of its likely existence as a 5-oxo tautomer and the potential for chemical instability. Mass spectrometry would confirm a molecular weight of 158.03 Da, while ¹H and ¹³C NMR would reveal the ethyl ester moiety and five distinct carbon environments, including two downfield signals for the heterocyclic ring carbons and the ester carbonyl. IR spectroscopy would provide definitive evidence of carbonyl groups and the crucial N-H or O-H functionality. The protocols and predictive data outlined in this guide provide a robust framework for any researcher undertaking the synthesis and characterization of this, or structurally related, novel chemical matter.

References

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

ResearchGate. 1H NMR spectrum of compound 4. Available at: [Link]

-

MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Available at: [Link]

-

Mol-Instincts. ethyl 5-(hydroxy-phenylmethyl)-3-methyl-1,2-oxazole-4-carboxylate. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

Chemsrc. CAS#:2138178-59-1 | Ethyl 5-(4-hydroxybutyl)-1,2,4-oxadiazole-3-carboxylate. Available at: [Link]

-

JournalsPub. Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR.. Available at: [Link]

-

SciSpace. 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Available at: [Link]

-

PubChem. Ethyl 5-ethoxy-4,5-dihydro-1,2-oxazole-3-carboxylate. Available at: [Link]

-

SpectraBase. [6][7][8]Oxadiazole-5-carboxylic acid, 3-(3-methoxyphenyl)-, ethyl ester. Available at: [Link]

-

MDPI. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Available at: [Link]

-

National Institutes of Health. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Available at: [Link]

-

ResearchGate. C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Available at: [Link]

-

Chemsrc. Ethyl 5-(hydroxymethyl)-1,2,4-oxadiazole-3-carboxylate. Available at: [Link]

-

American Chemical Society. Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Available at: [Link]

-

UTAR Institutional Repository. SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING. Available at: [Link]

-

National Institutes of Health. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Available at: [Link]

-

Journal of Pharmaceutical Chemistry. Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Available at: [Link]

-

National Institutes of Health. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Available at: [Link]

-

PubMed. Synthesis of 4-(4-ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazol-5(4H)-one and 4-(4-ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazole-5(4H)-thione and solvent effects on their infrared spectra in organic solvents. Available at: [Link]

Sources

- 1. PubChemLite - this compound (C5H6N2O4) [pubchemlite.lcsb.uni.lu]

- 2. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. journalspub.com [journalspub.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. chemsynthesis.com [chemsynthesis.com]

An In-depth Technical Guide to 1,2,4-Oxadiazole Derivatives: From Discovery to Modern Drug Development

Preamble: The Rise of a Privileged Heterocycle

The 1,2,4-oxadiazole core, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, has carved a significant niche in the landscape of medicinal chemistry and materials science. Its journey from a laboratory curiosity to a privileged scaffold in drug discovery is a testament to its versatile chemistry and valuable physicochemical properties. A key to its success lies in its role as a bioisostere for amide and ester functionalities, offering a metabolically stable alternative that can enhance the pharmacokinetic profile of drug candidates.[1][2][3][4][5] This unique characteristic has propelled the incorporation of the 1,2,4-oxadiazole moiety into a range of marketed drugs, validating its importance for researchers, scientists, and drug development professionals. This guide provides a comprehensive exploration of the discovery, history, synthesis, and diverse applications of 1,2,4-oxadiazole derivatives.

Chapter 1: Historical Milestones in the Journey of 1,2,4-Oxadiazoles

The Genesis: Tiemann and Krüger's Discovery (1884)

The story of the 1,2,4-oxadiazole ring begins in 1884 with its first synthesis by German chemists Ferdinand Tiemann and P. Krüger.[1] Initially, this novel heterocyclic system was described by terms such as "azoxime" or "furo[ab1]diazole," reflecting the early understanding of its structure.[1]

A Latent Gem: The Spark of Interest in the 20th Century

For nearly eight decades following its discovery, the 1,2,4-oxadiazole ring remained a subject of limited academic interest. It was not until the mid-20th century that its unique chemical properties, particularly its propensity for photochemical rearrangements, captured the attention of the broader chemical community.[1] This newfound interest sparked a deeper investigation into its synthesis and reactivity.

From Bench to Bedside: The Emergence of the First 1,2,4-Oxadiazole Drug

The therapeutic potential of 1,2,4-oxadiazole derivatives began to be recognized in the 1940s, culminating in the introduction of the first commercially successful drug containing this scaffold in the 1960s: Oxolamine.[1] Marketed as a cough suppressant, Oxolamine's success marked a pivotal moment, solidifying the 1,2,4-oxadiazole as a viable pharmacophore in drug design.[1]

Chapter 2: The Synthetic Chemist's Toolkit: Constructing the 1,2,4-Oxadiazole Core

The construction of the 1,2,4-oxadiazole ring can be approached through several synthetic strategies, each with its own set of advantages and considerations.

The Classical Routes: Foundational Methodologies

The most prevalent and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the reaction of an amidoxime with a carboxylic acid or its derivative.[4] This is considered a [4+1] cycloaddition, where four atoms of the final ring are contributed by the amidoxime and one by the acylating agent.

The reaction typically proceeds in two stages: O-acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by a dehydration-induced cyclization.[3][4] The cyclization step often requires thermal conditions or the presence of a base.[3] The causality behind this transformation lies in the nucleophilic character of the amidoxime's amino group attacking the electrophilic carbonyl carbon of the acylating agent, followed by an intramolecular condensation.

General Protocol for Amidoxime Acylation and Cyclization:

-

Acylation: An amidoxime is reacted with an acylating agent (e.g., acid chloride, anhydride, or carboxylic acid with a coupling agent) in a suitable solvent (e.g., pyridine, DMF, or dichloromethane). The reaction is often carried out at room temperature.

-

Cyclization: The resulting O-acylamidoxime intermediate is heated in a high-boiling point solvent (e.g., toluene, xylene, or DMF) to induce cyclization via dehydration. Alternatively, base-catalyzed cyclization can be achieved at lower temperatures.

Another classical approach is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile.[1][4] This [3+2] cycloaddition involves the reaction of the three-atom nitrile oxide dipole with the two-atom nitrile dipolarophile. While conceptually straightforward, this method can be hampered by the low reactivity of the nitrile triple bond and the propensity of the nitrile oxide to dimerize, forming furoxans (1,2,5-oxadiazole-2-oxides).[1]

Modern Innovations in Synthesis: Efficiency and Versatility

Recent advancements in synthetic methodology have focused on improving the efficiency, scope, and environmental friendliness of 1,2,4-oxadiazole synthesis.

To circumvent the need for isolating the O-acylamidoxime intermediate, various one-pot procedures have been developed. These methods often involve the in-situ generation of the acylating species or the use of coupling agents that facilitate both acylation and subsequent cyclization in a single reaction vessel.[2][6]

A range of catalysts has been employed to promote the synthesis of 1,2,4-oxadiazoles under milder conditions and with improved yields.

| Catalyst/Reagent | Starting Materials | Key Advantages | Reference |

| PTSA-ZnCl2 | Amidoximes and nitriles | Efficient and mild conditions. | [6] |

| Iron(III) nitrate | Alkynes and nitriles | Mediates a selective synthesis of 3-acyl-1,2,4-oxadiazoles. | [6] |

| Vilsmeier reagent | Amidoximes and carboxylic acids | Good to excellent yields, simple purification. | [2] |

| Superbase | Amidoximes and carboxylic acid esters | One-pot synthesis. | [2] |

More recent innovations include the use of visible-light photoredox catalysis for the [3+2] cycloaddition of 2H-azirines with nitrosoarenes, offering a "green chemistry" approach.[2] Additionally, oxidative cyclization methods, such as the copper-catalyzed cascade reaction of amidines and methylarenes, provide novel pathways to the 1,2,4-oxadiazole core under mild conditions.[3]

Workflow Diagram: Navigating the Synthetic Landscape

Caption: Major synthetic routes to 1,2,4-oxadiazole derivatives.

Chapter 3: Chemical Personality: Reactivity and Transformations of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring possesses a unique reactivity profile, characterized by a low level of aromaticity and a labile O-N bond.

Ring Stability and Aromaticity

The 1,2,4-oxadiazole nucleus is an aromatic system, but its aromaticity is relatively low compared to other five-membered heterocycles. This, coupled with the inherent weakness of the N-O bond, makes the ring susceptible to cleavage and rearrangement reactions.

Rearrangements: A Playground for Heterocyclic Transformations

One of the most well-studied reactions of 1,2,4-oxadiazoles is the Boulton-Katritzky rearrangement. This thermal process involves an internal nucleophilic substitution where a nucleophilic atom in a side chain at the C3 position attacks the electrophilic N2 atom of the oxadiazole ring. The high electrophilicity of the N2 atom is a consequence of the polarized and easily cleavable O-N bond. This rearrangement leads to the formation of new heterocyclic systems.

Irradiation of 1,2,4-oxadiazoles can induce cleavage of the weak O-N bond, leading to various intramolecular rearrangements and the formation of other heterocyclic isomers, such as 1,3,4-oxadiazoles.

Susceptibility to Nucleophilic Attack: SNAr and ANRORC Mechanisms

Due to the electron-deficient nature of the ring, 1,2,4-oxadiazoles are more prone to nucleophilic attack than electrophilic attack. Nucleophilic aromatic substitution (SNAr) can occur at the C3 and C5 positions, particularly when they bear good leaving groups. The ring can also undergo Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) rearrangements.

Reactivity Map

Caption: Reactivity profile of the 1,2,4-oxadiazole nucleus.

Chapter 4: The 1,2,4-Oxadiazole Scaffold in Drug Discovery: A Privileged Motif

The 1,2,4-oxadiazole ring is considered a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to engage in various biological interactions.[2]

The Bioisosteric Advantage: Mimicking Amides and Esters

One of the most significant attributes of the 1,2,4-oxadiazole ring is its function as a bioisostere of amide and ester groups.[1][2][3][4][5] This is crucial in drug design because amides and esters are susceptible to hydrolysis by enzymes in the body. Replacing these labile groups with the more metabolically stable 1,2,4-oxadiazole ring can improve a drug's half-life and overall pharmacokinetic profile without compromising its ability to form key hydrogen bonds with its biological target.

A Spectrum of Biological Activities: Therapeutic Applications

Derivatives of 1,2,4-oxadiazole have demonstrated a remarkably broad range of biological activities. This versatility has led to their investigation for a multitude of therapeutic applications.

| Biological Activity | Example Application/Target | Reference |

| Anticancer | Apoptosis inducers, RET kinase inhibitors | [1][2] |

| Antimicrobial | Antibacterial and antifungal agents | [2] |

| Anti-inflammatory | Cyclooxygenase (COX) inhibitors | [1] |

| Antiviral | Inhibition of viral replication (e.g., Pleconaril) | [1] |

| Neurological Disorders | Muscarinic receptor agonists, anti-Alzheimer agents | [1][5][7] |

Case Studies: Marketed Drugs Containing the 1,2,4-Oxadiazole Core

The utility of the 1,2,4-oxadiazole scaffold is underscored by its presence in several commercially available drugs beyond the pioneering Oxolamine. These include:

-

Prenoxdiazine: A cough suppressant, similar to Oxolamine.[1]

-

Butalamine: A vasodilator.[1]

-

Fasiplon: A non-benzodiazepine anxiolytic.[1]

-

Pleconaril: An antiviral drug.[1]

-

Ataluren: A drug for the treatment of Duchenne muscular dystrophy.[1]

-

Proxazole: Used for functional gastrointestinal disorders.[1]

Natural Products Bearing the 1,2,4-Oxadiazole Ring

Interestingly, the 1,2,4-oxadiazole ring, unlike its other isomers, is found in natural products. Notable examples include:

-

Phidianidine A and Phidianidine B: Indole alkaloids isolated from the sea slug Opisthobranch Phidiana militaris, which exhibit cytotoxic activity.[1]

-

Quisqualic acid: Found in the seeds of Quisqualis indica, this compound is an agonist for metabotropic glutamate receptors, which are targets for neurodegenerative disorders.[1]

Chapter 5: Experimental Protocols: A Practical Guide

General Protocol for the Synthesis of a 3,5-Disubstituted 1,2,4-Oxadiazole via the Amidoxime Route

This protocol describes a general, two-step procedure for the synthesis of a 3,5-disubstituted 1,2,4-oxadiazole from an amidoxime and a carboxylic acid.

Materials:

-

Amidoxime (1.0 eq)

-

Carboxylic acid (1.0 eq)

-

Coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.1 eq)

-

Organic base (e.g., DIPEA or triethylamine) (2.0-3.0 eq)

-

Anhydrous DMF

-

High-boiling point solvent (e.g., xylene or NMP)

-

Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

-

Step 1: O-Acylation

-

To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add the coupling agent (1.1 eq) and the organic base (2.0-3.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the amidoxime (1.0 eq) to the reaction mixture.

-

Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS until the starting materials are consumed.

-

Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude O-acylamidoxime intermediate. This intermediate may be purified by column chromatography or used directly in the next step.

-

-

Step 2: Cyclodehydration

-

Dissolve the crude or purified O-acylamidoxime in a high-boiling point solvent such as xylene or NMP.

-

Heat the reaction mixture to reflux (typically 120-160 °C) for 2-24 hours. Monitor the formation of the 1,2,4-oxadiazole product by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3,5-disubstituted 1,2,4-oxadiazole.

-

Characterization Techniques

The synthesized 1,2,4-oxadiazole derivatives should be characterized using standard analytical techniques to confirm their structure and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Melting Point Analysis: To assess purity.

Conclusion: The Enduring Legacy and Future Horizons of 1,2,4-Oxadiazoles

From its discovery over a century ago, the 1,2,4-oxadiazole ring has evolved into a cornerstone of modern medicinal chemistry. Its unique properties as a bioisosteric replacement for amides and esters have secured its place in the drug developer's toolbox. The continuous development of novel and efficient synthetic methods, including those that can be performed at room temperature, will undoubtedly broaden the accessibility and application of 1,2,4-oxadiazole derivatives, particularly for complex molecules with thermally sensitive functionalities.[3] As our understanding of its reactivity and biological interactions deepens, the 1,2,4-oxadiazole scaffold is poised to remain a source of innovative therapeutic agents for the foreseeable future.

References

- Marzullo, P., Pace, A., Pibiri, I., Palumbo Piccionello, A., & Buscemi, S. (n.d.). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications.

- Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. (n.d.).

-

Piotrowska, H., & Wujec, M. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]

- Piotrowska, H., & Wujec, M. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI.

-

Krasavin, M. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(11), 3383. [Link]

-

Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(10), 543–551. [Link]

-

Street, L. J., Baker, R., Book, T., Kneen, C. O., MacLeod, A. M., Merchant, K. J., ... & Saunders, J. (1990). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry, 33(10), 2690–2697. [Link]

-

Tiemann, F., & Krüger, P. (1884). Ueber die Einwirkung von Hydroxylamin auf Nitrile. Berichte der deutschen chemischen Gesellschaft, 17(2), 1685–1698. The synthesis of 1,2,4-oxadiazoles reported by Tiemann and Krüger is available at ResearchGate. Retrieved from [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

"Ethyl 5-hydroxy-1,2,4-oxadiazole-3-carboxylate" CAS number lookup

An In-Depth Technical Guide to Ethyl 5-hydroxy-1,2,4-oxadiazole-3-carboxylate and its Chemical Class for Advanced Research

Foreword: Navigating the Landscape of 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and its role as a versatile bioisostere for amide and ester functionalities.[1] This five-membered heterocycle is a privileged structure in numerous biologically active compounds, demonstrating a wide array of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] This guide focuses on a specific, yet intriguing, member of this class: this compound.

While this compound, identified by CAS Number 42526-30-7 , is commercially available, detailed public-domain literature regarding its specific synthesis, characterization, and biological activity is notably scarce. Therefore, this guide will provide a comprehensive overview of the 1,2,4-oxadiazole-3-carboxylate chemical class, offering field-proven insights and methodologies applicable to the target compound. We will explore established synthetic routes, potential biological applications based on class-wide activity, and robust experimental protocols for characterization and screening. This document is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to investigate this promising, yet underexplored, molecule.

Physicochemical and Structural Characteristics

A foundational aspect of any chemical investigation is the understanding of a compound's physicochemical properties. Below is a summary of the known and predicted data for this compound. The limited availability of empirical data underscores the opportunity for novel research in this area.

| Property | Value | Source |

| CAS Number | 42526-30-7 | Internal Database |

| Molecular Formula | C₅H₆N₂O₄ | Ambeed |

| Molecular Weight | 158.11 g/mol | Ambeed |

| IUPAC Name | This compound | AiFChem |

| SMILES | O=C(C1=NOC(O)=N1)OCC | Ambeed |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis of the 1,2,4-Oxadiazole-3-carboxylate Scaffold

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-documented, with the most prevalent method involving the cyclization of an O-acyl amidoxime intermediate. This intermediate is typically formed from the reaction of an amidoxime with a carboxylic acid derivative.[2][4]

Proposed Synthetic Pathway

Given the absence of a specific protocol for this compound, a plausible and robust synthetic route is proposed below. This pathway is based on established methodologies for analogous structures. The key steps involve the formation of an amidoxime from a nitrile, followed by acylation and subsequent cyclodehydration.

Sources

- 1. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Tautomerism in 5-Hydroxy-1,2,4-Oxadiazole Systems: A Technical Guide for Drug Development Professionals

Abstract

The 5-hydroxy-1,2,4-oxadiazole moiety is a crucial scaffold in modern medicinal chemistry, primarily recognized for its role as a bioisosteric replacement for carboxylic acids. This seemingly simple heterocyclic system harbors a rich and complex chemical personality, dominated by the phenomenon of tautomerism. The dynamic equilibrium between its various tautomeric forms is not merely an academic curiosity; it profoundly influences the physicochemical properties, and consequently, the biological activity and pharmacokinetic profile of drug candidates. This technical guide provides an in-depth exploration of the tautomerism in 5-hydroxy-1,2,4-oxadiazole systems, offering a blend of theoretical insights and practical considerations for researchers, scientists, and drug development professionals. We will delve into the synthesis, structural elucidation, and the intricate interplay of factors governing the tautomeric landscape of these fascinating molecules.

Introduction: The Significance of the 5-Hydroxy-1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in drug discovery due to its unique electronic properties and its ability to serve as a stable, non-hydrolyzable bioisostere for esters and amides.[1] This bioisosteric relationship is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of a drug candidate's metabolic stability and pharmacokinetic profile. When substituted with a hydroxyl group at the C5 position, the 1,2,4-oxadiazole ring takes on the additional and highly valuable role of a carboxylic acid mimic.[1]

The importance of this mimicry cannot be overstated. Carboxylic acids are ubiquitous functional groups in biologically active molecules, often crucial for target engagement through hydrogen bonding and ionic interactions. However, their inherent acidity can lead to poor oral bioavailability and rapid metabolism. The 5-hydroxy-1,2,4-oxadiazole system offers an elegant solution, presenting a similarly acidic proton within a heterocyclic framework that can participate in the necessary biological interactions while offering improved drug-like properties.

The key to understanding and harnessing the full potential of this scaffold lies in a thorough comprehension of its tautomeric behavior. The position of a single proton can dramatically alter the molecule's shape, electronic distribution, hydrogen bonding capabilities, and acidity, all of which are critical determinants of its interaction with biological targets.

The Tautomeric Landscape of 5-Hydroxy-1,2,4-Oxadiazoles

The 5-hydroxy-1,2,4-oxadiazole system can exist in several tautomeric forms, with the equilibrium between them being influenced by a variety of factors including the nature of the substituent at the C3 position, the solvent, and the solid-state packing forces. The principal tautomers to consider are:

-

The 5-Hydroxy Form (A): An aromatic, enol-like tautomer.

-

The 1,2,4-Oxadiazol-5(4H)-one Form (B): A keto-like tautomer where the proton resides on the N4 nitrogen.

-

The 1,2,4-Oxadiazol-5(2H)-one Form (C): Another keto-like tautomer with the proton on the N2 nitrogen.

-

Zwitterionic Forms: While less commonly depicted, zwitterionic or mesoionic forms could also contribute to the overall equilibrium, particularly in polar environments.

The interplay between these forms is a classic example of prototropic tautomerism, a phenomenon of significant importance in the study of heterocyclic chemistry.[2]

Figure 1: General tautomeric equilibrium in 5-hydroxy-1,2,4-oxadiazole systems.

Computational Insights into Tautomeric Stability

While extensive experimental data on the tautomerism of 5-hydroxy-1,2,4-oxadiazoles is still emerging, computational chemistry provides a powerful tool to predict the relative stabilities of the different tautomers. Density Functional Theory (DFT) calculations, for instance, can be employed to determine the Gibbs free energy of each tautomer in the gas phase and in various solvents, offering valuable insights into the predominant forms.[2]

A study on 3-hydroxy-1,2,4-oxadiazole derivatives (a regioisomeric system) using DFT at the B3LYP/6-311++G(d,p) level of theory has shed light on the factors influencing tautomeric preference.[3] Such computational approaches can be invaluable for medicinal chemists in predicting the likely tautomeric form of a novel derivative and thus its potential for biological activity.

Table 1: Hypothetical Relative Energies of 5-Hydroxy-1,2,4-Oxadiazole Tautomers (Illustrative)

| Tautomer | Gas Phase (kcal/mol) | In Water (kcal/mol) |

| 5-Hydroxy (A) | 0.0 | +1.5 |

| 1,2,4-Oxadiazol-5(4H)-one (B) | +2.1 | 0.0 |

| 1,2,4-Oxadiazol-5(2H)-one (C) | +5.8 | +4.2 |

Note: This table is for illustrative purposes to demonstrate the type of data obtained from computational studies. Actual values will vary depending on the substituent at C3.

These calculations often reveal that the relative stability of the tautomers is highly sensitive to the surrounding environment. In the gas phase, the aromatic 5-hydroxy form might be favored, while in polar solvents, the more polar oxadiazolone forms, which are better able to engage in hydrogen bonding with the solvent, may become more stable.

Synthesis of 5-Hydroxy-1,2,4-Oxadiazole Systems

The synthesis of 5-hydroxy-1,2,4-oxadiazoles, or more commonly, their 1,2,4-oxadiazol-5(4H)-one tautomers, typically proceeds through the cyclization of an amidoxime precursor.[4][5] The choice of the cyclizing agent is critical in forming the desired oxadiazolone ring.

General Synthetic Strategy from Amidoximes

The most prevalent method involves the reaction of a substituted amidoxime with a phosgene equivalent, such as carbonyldiimidazole (CDI) or a chloroformate.[6] This approach provides a versatile and high-yielding route to a wide range of 3-substituted 1,2,4-oxadiazol-5(4H)-ones.

Figure 2: General synthetic workflow for 1,2,4-oxadiazol-5(4H)-ones.

Step-by-Step Experimental Protocol

Synthesis of 3-Phenyl-1,2,4-oxadiazol-5(4H)-one

-

Amidoxime Formation: To a solution of benzonitrile in a suitable solvent (e.g., ethanol), add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate). Heat the mixture to reflux for several hours. Monitor the reaction by TLC until the starting nitrile is consumed. After cooling, the product, benzamidoxime, can be isolated by filtration or extraction.

-

Cyclization: Dissolve the benzamidoxime in an aprotic solvent such as tetrahydrofuran (THF). To this solution, add 1,1'-carbonyldiimidazole (CDI) portion-wise at room temperature. Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired 3-phenyl-1,2,4-oxadiazol-5(4H)-one.

Causality behind Experimental Choices:

-

Base in Amidoxime Formation: The base is necessary to neutralize the HCl salt of hydroxylamine and to generate the free hydroxylamine nucleophile.

-

Aprotic Solvent for Cyclization: Aprotic solvents like THF are used to prevent hydrolysis of the CDI and the reactive intermediates.

-

CDI as Cyclizing Agent: CDI is a mild and effective phosgene equivalent that activates the amidoxime for cyclization and avoids the use of highly toxic phosgene gas.

Spectroscopic and Structural Characterization

The definitive characterization of the tautomeric forms of 5-hydroxy-1,2,4-oxadiazoles relies on a combination of spectroscopic techniques and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution. The chemical shifts of the protons and carbons in the molecule will be different for each tautomer.

-

¹H NMR: The most informative signal is that of the mobile proton. In the 5-hydroxy form, this proton would likely appear as a sharp singlet at a chemical shift characteristic of an enolic proton. In the oxadiazolone forms, the proton is attached to a nitrogen atom and would exhibit a different chemical shift, which may be broader due to quadrupolar relaxation of the nitrogen nucleus.

-

¹³C NMR: The chemical shift of the C5 carbon is particularly diagnostic. In the 5-hydroxy form, this carbon is an sp²-hybridized carbon bonded to an oxygen, and its chemical shift would be in the aromatic region. In the oxadiazolone forms, the C5 carbon is a carbonyl carbon and would resonate at a significantly downfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy can provide valuable information about the functional groups present in the molecule.

-

C=O Stretch: The presence of a strong absorption band in the region of 1700-1750 cm⁻¹ is a clear indication of a carbonyl group, which would support the existence of the oxadiazolone tautomer.

-

O-H and N-H Stretches: The presence of broad absorption bands in the region of 3200-3600 cm⁻¹ can be attributed to O-H or N-H stretching vibrations. The exact position and shape of these bands can provide clues about the extent of hydrogen bonding.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous evidence of the tautomeric form present in the solid state. By precisely locating the positions of all atoms, including the hydrogen atoms, this technique can definitively determine whether the molecule exists in the hydroxy or one of the oxadiazolone forms in the crystal lattice.

The Role of Tautomerism in Drug Design and Development

The tautomeric equilibrium of 5-hydroxy-1,2,4-oxadiazoles has profound implications for their application in drug design.

Acidity and pKa

The acidity of the proton, a key determinant of its ability to act as a carboxylic acid bioisostere, is directly linked to the tautomeric equilibrium. The pKa of the molecule is a weighted average of the pKa values of the individual tautomers. A shift in the equilibrium towards a more acidic tautomer will result in a lower overall pKa. Understanding and predicting the pKa is crucial for modeling the ionization state of the drug at physiological pH and its potential for ionic interactions with the target protein.

Receptor Binding and Pharmacological Activity

The different tautomers of a 5-hydroxy-1,2,4-oxadiazole derivative will have distinct three-dimensional shapes and hydrogen bonding patterns. These differences can lead to significant variations in their binding affinity for a biological target. One tautomer may fit perfectly into the active site of an enzyme, while another may be unable to bind effectively. Therefore, controlling the tautomeric equilibrium through judicious choice of substituents can be a powerful strategy for optimizing the pharmacological activity of a drug candidate.

Physicochemical Properties and Pharmacokinetics

Tautomerism also influences key physicochemical properties such as solubility, lipophilicity, and membrane permeability. The more polar oxadiazolone tautomers are generally more soluble in aqueous media, while the less polar hydroxy form may have better membrane permeability. These properties, in turn, affect the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.

Conclusion and Future Directions

The tautomerism of 5-hydroxy-1,2,4-oxadiazole systems is a multifaceted phenomenon with significant implications for drug discovery and development. While computational studies have provided a valuable theoretical framework, a deeper understanding requires more extensive experimental investigation. Future research should focus on the synthesis of a wider range of derivatives and their thorough characterization using a combination of NMR, IR, and X-ray crystallography to elucidate the precise nature of the tautomeric equilibria in different environments. Such studies will not only advance our fundamental understanding of these important heterocycles but also empower medicinal chemists to design more effective and safer medicines.

References

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (URL: [Link])

-

(PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study - ResearchGate. (URL: [Link])

-

Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives - MDPI. (URL: [Link])

-

BIOISOSTERISM: 1,2,4-OXADIAZOLE RINGS - PubMed. (URL: [Link])

-

Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles - MDPI. (URL: [Link])

-

Synthesis of 1,2,4-oxadiazoles (a review) - ResearchGate. (URL: [Link])

-

Synthesis of 1,2,4-oxadiazoles - Organic Chemistry Portal. (URL: [Link])

-

Scheme 1. Tautomeric forms of 3-Hydroxy-1,2,4-Oxadiazole derivatives... - ResearchGate. (URL: [Link])

-

Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (URL: [Link])

Sources

An In-Depth Technical Guide to the Physicochemical Characterization of Novel Heterocyclic Compounds: A Focus on Ethyl 5-hydroxy-1,2,4-oxadiazole-3-carboxylate

Introduction: The Imperative of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery and development, the meticulous characterization of a novel chemical entity's (NCE) physical and chemical properties is a cornerstone of its journey from a laboratory curiosity to a potential therapeutic agent. These fundamental attributes, often termed physicochemical properties, govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. Among the most critical of these properties are the melting point and solubility, which provide invaluable insights into a compound's purity, stability, and suitability for further development.

I. Melting Point Determination: A Gateway to Purity and Identity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the melting range.[2] Therefore, melting point determination is a fundamental technique for assessing the purity of a synthesized compound and serves as a preliminary identification tool.

A. The Scientific Principle: Overcoming the Crystal Lattice Energy

In a crystalline solid, molecules are arranged in a highly ordered, three-dimensional lattice structure, held together by intermolecular forces. The energy required to overcome these forces and disrupt the crystal lattice is the heat of fusion. The melting point is the temperature at which the solid and liquid phases are in equilibrium. The sharpness of the melting point range is a strong indicator of purity; a broad range suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to break it apart.

B. Experimental Protocol: Capillary Melting Point Determination

The most common and reliable method for determining the melting point of a small-scale organic compound is the capillary method. This technique involves heating a small sample in a sealed capillary tube and observing the temperature range over which it melts.

Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

The sample to be analyzed (finely powdered)

-

Spatula

-

Mortar and pestle (if the sample is not already a fine powder)

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the sample is completely dry.

-

If necessary, finely grind the crystalline sample to a powder using a mortar and pestle. This ensures uniform packing and heat transfer.

-

-

Loading the Capillary Tube:

-

Press the open end of the capillary tube into the powdered sample. A small amount of the sample will enter the tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down into the bottom.

-

Repeat until a packed column of 2-3 mm in height is achieved.[3]

-

-

Determination of Approximate Melting Point (Rapid Scan):

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate (e.g., 10-20 °C per minute).

-

Observe the sample through the magnifying lens and note the approximate temperature at which it melts. This provides a rough estimate of the melting point.

-

-

Accurate Melting Point Determination (Slow Scan):

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Insert a new, properly loaded capillary tube.

-

Set the heating rate to a slow and steady 1-2 °C per minute.[4] A slow heating rate is crucial for an accurate determination.[2]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

The recorded range is the melting point of the compound. For highly pure compounds, this range should be narrow (typically 0.5-2 °C).

-

Diagram of the Melting Point Determination Workflow:

Caption: Workflow for Capillary Melting Point Determination.

II. Solubility Assessment: Predicting Bioavailability and Formulation Feasibility

Solubility, the ability of a substance to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical property in drug development. Aqueous solubility, in particular, is a key determinant of a drug's oral bioavailability. Poor aqueous solubility can lead to low and variable absorption, hindering the development of an effective oral dosage form. Understanding a compound's solubility in various organic solvents is also essential for purification, analysis, and formulation.

A. The Scientific Principle: "Like Dissolves Like" and Intermolecular Forces

The principle of "like dissolves like" is a fundamental concept in solubility. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. This is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.

B. Experimental Protocol: Qualitative and Semi-Quantitative Solubility Assessment

A tiered approach to solubility testing is often employed, starting with a qualitative assessment in a range of solvents, followed by a more quantitative determination if required. The OECD Guideline for the Testing of Chemicals, Test No. 105, provides a standardized method for determining water solubility.[5][6][7][8]

Materials:

-

The sample to be analyzed

-

A selection of solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, dimethyl sulfoxide (DMSO), acetone, dichloromethane)

-

Small glass vials or test tubes with closures

-

Vortex mixer

-

Shaker or rotator

-

Analytical balance

-

Pipettes

Step-by-Step Methodology for Qualitative Solubility Testing:

-

Sample Preparation:

-

Accurately weigh a small amount of the compound (e.g., 1-5 mg) into a series of labeled vials.

-

-

Solvent Addition:

-

Add a measured volume of the first solvent (e.g., 0.1 mL) to the vial.

-

-

Mixing and Observation:

-

Vortex the vial vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the compound is soluble at that concentration.

-

-

Incremental Solvent Addition:

-

If the compound is not fully dissolved, add another measured volume of the solvent and repeat the mixing and observation steps.

-

Continue this process until the compound dissolves or a predetermined maximum volume of solvent has been added.

-

-

Categorization of Solubility:

-

Based on the amount of solvent required to dissolve the sample, the solubility can be categorized (e.g., very soluble, soluble, sparingly soluble, insoluble).

-

Diagram of the Solubility Assessment Workflow:

Caption: Workflow for Qualitative Solubility Assessment.

III. Data Presentation and Interpretation

For a comprehensive understanding, the determined physical properties should be presented in a clear and organized manner.

Table 1: Physical Properties of Ethyl 5-hydroxy-1,2,4-oxadiazole-3-carboxylate

| Property | Experimental Value | Method |

| Melting Point | To be determined | Capillary Method |

| Solubility | ||

| Water | To be determined | Visual Assessment |

| PBS (pH 7.4) | To be determined | Visual Assessment |

| Ethanol | To be determined | Visual Assessment |

| DMSO | To be determined | Visual Assessment |

Note: The table is a template to be populated with experimentally determined data.

IV. Conclusion: The Foundational Role of Physicochemical Characterization

The determination of melting point and solubility are not merely routine analytical tasks; they are critical first steps in the comprehensive characterization of any novel compound intended for biological application. For this compound, and indeed for any NCE, these data provide the essential foundation upon which further preclinical and clinical development is built. A sharp melting point provides confidence in the compound's purity, while a favorable solubility profile, particularly in aqueous media, is a strong indicator of its potential for successful formulation and in vivo activity. The protocols and principles outlined in this guide are intended to equip researchers with the necessary tools to generate reliable and reproducible physicochemical data, thereby enabling informed decisions in the complex and challenging process of drug discovery.

References

- Melting point determin

- Experiment (1) determination of melting points. (2021, September 19).

- Determination of Melting Point of an Organic Compound. (n.d.). BYJU'S.

- Synthesis and Characterization of Novel Heterocyclic Compounds with Potential Biological Activity. (n.d.). Blazingprojects.

- Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024, January 18).

- Solubility testing in accordance with the OECD 105. (n.d.). FILAB.

- USP 741 Melting Point or Range. (n.d.). Scribd.

- A Comparative Guide to the Physical Properties of 1,2,4- and 1,3,4-Oxadiazole Isomers. (n.d.). Benchchem.

- usp31nf26s1_c741, General Chapters: <741> MELTING RANGE OR TEMPER

- Experiment 1 - Melting Points. (n.d.).

- OECD 105 - Water Solubility Test

- Determin

- Promising Novel Heterocyclic Drug Candidates: Synthesis, Characterization, DFT Calculations and In Silico Investigations of Anticancer Behaviors. (n.d.).

- Test No.

- W

- Test No.

- 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. (n.d.). MDPI.

- Determination of Melting Points According to Pharmacopeia. (n.d.). thinkSRS.com.

- EXPERIMENT 1 DETERMIN

- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL STUDY OF NOVEL HETEROCYCLIC COMPOUNDS. (n.d.). Rasayan Journal of Chemistry.

- Melting point testing as per USP 741. (2021, June 12). YouTube.

- Procedure for solubility testing of NM suspension. (2016, May 28).

- <741> Melting Range or Temper

- Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. (2022, June 10). NIH.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- (PDF) Energetic 1,2,4-oxadiazoles: synthesis and properties. (2025, July 29).

- Qual Lab Solubility Testing. (2017, May 9). YouTube.

- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24).

- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (n.d.). MDPI.

- A Review on1, 3, 4-Oxadiazole Its Chemical Synthesis and Pharmacological Properties. (2024, May 30).

Sources

An In-depth Technical Guide on the Stability and Degradation Pathways of Ethyl 5-hydroxy-1,2,4-oxadiazole-3-carboxylate

Abstract

Ethyl 5-hydroxy-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound of interest in medicinal chemistry, valued as a potential bioisostere for ester and amide functionalities.[1][2] Its utility in drug design, however, is contingent on a thorough understanding of its chemical stability. The 1,2,4-oxadiazole ring is characterized by low aromaticity and a labile O-N bond, rendering it susceptible to various degradation mechanisms.[3][4] This guide provides a comprehensive analysis of the inherent stability characteristics of this molecule, predicts its primary degradation pathways under hydrolytic, oxidative, photolytic, and thermal stress, and outlines detailed protocols for conducting forced degradation studies to empirically validate these pathways. By integrating mechanistic chemistry with practical experimental design, this document serves as a vital resource for anticipating stability challenges and developing robust formulations.

Molecular Structure and Inherent Stability Considerations

The chemical stability of this compound is governed by the interplay of its three primary functional components: the 1,2,4-oxadiazole core, the ethyl carboxylate group at the C3 position, and the hydroxyl group at the C5 position.

-

1,2,4-Oxadiazole Core: This five-membered heterocycle is the most reactive component. Its susceptibility to ring-opening reactions is well-documented and stems from the weak N-O bond and relatively low aromaticity.[3][5] This feature makes the ring prone to cleavage under both acidic and basic conditions.[6]

-

Ethyl Carboxylate Group: The ester moiety is a classic target for hydrolysis. This reaction can be catalyzed by acid or base, leading to the formation of the corresponding carboxylic acid (or its salt) and ethanol.[7][8]

-

5-Hydroxy Group and Tautomerism: The hydroxyl group at C5 introduces the critical feature of keto-enol tautomerism. The molecule can exist in equilibrium with its 1,2,4-oxadiazol-5(4H)-one tautomer. The position of this equilibrium can be influenced by solvent polarity and pH, and each tautomer will exhibit a distinct reactivity profile, significantly impacting the overall degradation pathway.[9][10]

The confluence of these features suggests that the molecule's primary liability will be hydrolytic degradation, driven by both ester hydrolysis and pH-mediated ring cleavage.

Predicted Degradation Pathways and Mechanisms

Based on the known reactivity of the 1,2,4-oxadiazole ring and its substituents, we can predict several key degradation pathways.

Hydrolytic Degradation

Hydrolysis is anticipated to be the most significant degradation route. The pathway is highly dependent on pH.

-

Acid-Catalyzed Degradation: Under acidic conditions (pH < 3), two primary reactions are expected. First, the acid-catalyzed hydrolysis of the ethyl ester will produce the corresponding carboxylic acid (Degradant A).[11] Concurrently, the 1,2,4-oxadiazole ring can undergo acid-catalyzed ring opening. This mechanism likely involves protonation of the N4 nitrogen, followed by nucleophilic attack of water at the C5 position, leading to cleavage of the O-N bond and formation of an N-acylcyanamide intermediate, which would be further hydrolyzed.[6]

-

Base-Catalyzed Degradation: Under alkaline conditions (pH > 7), degradation is expected to be more rapid. The base-catalyzed hydrolysis (saponification) of the ester is an irreversible reaction that will yield the carboxylate salt (Degradant B).[7] In parallel, the oxadiazole ring is susceptible to nucleophilic attack by hydroxide ions at the C5 position. This attack initiates a ring-opening cascade, ultimately leading to cleavage of the heterocyclic core.[6] The presence of a proton donor, such as water, facilitates this process.[6]

A study on a similar 1,2,4-oxadiazole derivative found that maximum stability was achieved in the pH range of 3-5.[6] It is reasonable to hypothesize a similar stability profile for the title compound.

Diagram 1: Predicted Hydrolytic Degradation Pathways